(7-(4-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine
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Overview
Description
(7-(4-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluorophenyl group attached to the indole ring, along with a dimethylmethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-(4-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated indole in the presence of a palladium catalyst.
Attachment of the Dimethylmethanamine Moiety: The final step involves the alkylation of the indole nitrogen with dimethylmethanamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(7-(4-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of indole oxides.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
(7-(4-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (7-(4-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The fluorophenyl group enhances its binding affinity, while the indole core provides structural stability. The dimethylmethanamine moiety may facilitate its interaction with biological membranes, enhancing its cellular uptake.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl) imidazol-5-ones: Known for their anti-cancer properties.
[1,2,4]triazolo-[4,3-a]pyrazin-8(7H)-ones: Exhibits antimicrobial and antiproliferative activities.
(2R,3R,3aS,9bS)-7-(4-Fluorophenyl)-3-(hydroxymethyl)-N,N-dimethyl-6-oxo-1-propionyl-2,3,3a,4,6,9b-hexahydro-1H-pyrrolo[2,3-a]indolizine-2-carboxamide: Used in various biochemical studies.
Uniqueness
(7-(4-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine is unique due to its specific combination of a fluorophenyl group and an indole core, which imparts distinct chemical and biological properties. Its structural features enable it to interact with a wide range of molecular targets, making it a versatile compound in scientific research.
Biological Activity
The compound (7-(4-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine , with the CAS number 1214342-43-4 , is a synthetic derivative of indole, featuring a fluorophenyl group and a dimethylmethanamine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include effects on various signaling pathways and implications in drug design.
- Molecular Formula : C17H17FN2
- Molecular Weight : 268.33 g/mol
- Purity : Minimum 98% as per specifications from suppliers .
Biological Activity Overview
The biological activity of this compound has been explored in several studies, particularly focusing on its interaction with key biological targets and its pharmacological effects.
Key Findings from Research Studies
-
Kinase Inhibition :
- Studies have indicated that compounds similar to this compound can act as inhibitors of specific kinases, which are pivotal in various signaling pathways associated with cancer and metabolic diseases. For instance, the indole scaffold has been shown to interact with the PDK1 kinase, affecting its activation and downstream signaling .
-
Anticancer Potential :
- Research highlights that indole derivatives exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis. The presence of the fluorophenyl group enhances the compound's ability to penetrate cellular membranes, potentially increasing its efficacy against tumor cells .
-
Neurotransmitter Modulation :
- Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly those involving serotonin receptors. This activity could implicate it in the treatment of neuropsychiatric disorders, although more detailed pharmacological profiling is necessary to confirm these effects.
Case Studies
Several case studies have been conducted to evaluate the biological activity of related indole derivatives:
- Case Study 1 : A derivative featuring a similar indole structure was tested for its ability to inhibit PDK1 in vitro, demonstrating significant inhibition at micromolar concentrations (AC50 values around 8 µM) while showing selectivity over other kinases .
- Case Study 2 : A study on a closely related compound indicated that it could induce apoptosis in human cancer cell lines through activation of pro-apoptotic factors while downregulating anti-apoptotic proteins .
Data Tables
Property | Value |
---|---|
Molecular Formula | C17H17FN2 |
Molecular Weight | 268.33 g/mol |
Purity | ≥ 98% |
Key Biological Activity | Kinase inhibition, Anticancer |
AC50 (PDK1 Inhibition) | ~8 µM |
Properties
Molecular Formula |
C17H17FN2 |
---|---|
Molecular Weight |
268.33 g/mol |
IUPAC Name |
1-[7-(4-fluorophenyl)-1H-indol-3-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C17H17FN2/c1-20(2)11-13-10-19-17-15(4-3-5-16(13)17)12-6-8-14(18)9-7-12/h3-10,19H,11H2,1-2H3 |
InChI Key |
KNAZQECOPHWITP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=CC=C2C3=CC=C(C=C3)F |
Origin of Product |
United States |
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